molecular formula C13H12Br2O4 B11503444 Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-54-9

Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11503444
CAS No.: 7287-54-9
M. Wt: 392.04 g/mol
InChI Key: LZOOZURLYLVSAD-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of bromine, methoxy, and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including electrophilic aromatic substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted benzofurans.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,6-dibromo-5-methoxy-2-methylbenzofuran: Lacks the carboxylate group.

    Ethyl 4,6-dibromo-5-methoxybenzofuran-3-carboxylate: Lacks the methyl group.

    Ethyl 4,6-dibromo-2-methylbenzofuran-3-carboxylate: Lacks the methoxy group.

Uniqueness

Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of bromine, methoxy, and carboxylate functional groups, which provide a distinct reactivity profile and potential for diverse applications in research and industry.

Properties

CAS No.

7287-54-9

Molecular Formula

C13H12Br2O4

Molecular Weight

392.04 g/mol

IUPAC Name

ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C13H12Br2O4/c1-4-18-13(16)9-6(2)19-8-5-7(14)12(17-3)11(15)10(8)9/h5H,4H2,1-3H3

InChI Key

LZOOZURLYLVSAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)Br)OC)Br)C

Origin of Product

United States

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